molecular formula C9H19N B2698876 [(1S)-1-cyclohexylethyl](methyl)amine CAS No. 138785-57-6

[(1S)-1-cyclohexylethyl](methyl)amine

Cat. No.: B2698876
CAS No.: 138785-57-6
M. Wt: 141.258
InChI Key: HMJRHWDZXQWZRU-QMMMGPOBSA-N
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Description

(1S)-1-cyclohexylethylamine is an organic compound that belongs to the class of amines It features a cyclohexyl group attached to an ethyl chain, which is further connected to a methylamine group

Biochemical Analysis

Biochemical Properties

(1S)-1-cyclohexylethylamine can undergo metabolic activation by N-hydroxylation of the exocyclic amine groups to produce reactive intermediates . These intermediates are implicated in DNA damage and genotoxicity, suggesting that (1S)-1-cyclohexylethylamine may interact with enzymes, proteins, and other biomolecules in the body.

Molecular Mechanism

It is known that secondary amines can undergo a variety of reactions, including the Hofmann elimination, which involves the removal of a hydrogen and a leaving group from adjacent carbon atoms . This suggests that (1S)-1-cyclohexylethylamine may interact with biomolecules, inhibit or activate enzymes, and induce changes in gene expression.

Metabolic Pathways

The metabolic pathways involving (1S)-1-cyclohexylethylamine are not well-characterized. Secondary amines like (1S)-1-cyclohexylethylamine are known to be involved in a variety of metabolic reactions, including phase I reactions such as oxidation, reduction, and hydrolysis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-cyclohexylethylamine can be achieved through several methods. One common approach is the reductive amination of cyclohexanone with methylamine. This reaction typically involves the formation of an imine intermediate, which is subsequently reduced to the amine using a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods

In an industrial setting, the production of (1S)-1-cyclohexylethylamine may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include the use of catalysts to enhance the efficiency of the reductive amination reaction.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-cyclohexylethylamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted amine derivatives.

Scientific Research Applications

(1S)-1-cyclohexylethylamine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine: A simpler amine with a cyclohexyl group attached directly to the amine.

    N-methylcyclohexylamine: Similar structure but lacks the ethyl chain.

    Cyclohexylethylamine: Similar structure but without the methyl group on the amine.

Uniqueness

(1S)-1-cyclohexylethylamine is unique due to its specific structural configuration, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various applications, making it a valuable compound in research and industry .

Properties

IUPAC Name

(1S)-1-cyclohexyl-N-methylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N/c1-8(10-2)9-6-4-3-5-7-9/h8-10H,3-7H2,1-2H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMJRHWDZXQWZRU-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCCC1)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1CCCCC1)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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